

Application Note: Regioselective Nitration of 2-Bromo-6-methoxyphenol

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Compound of Interest

Compound Name: 2-Bromo-6-methoxy-3-nitrophenol

CAS No.: 854733-39-4

Cat. No.: B3033113

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Introduction & Mechanistic Strategy

The nitration of 2-bromo-6-methoxyphenol (6-bromoguaiacol) is a pivotal transformation in the synthesis of functionalized aromatics, serving as a precursor for amino-guaiacols, benzoxazoles, and complex pharmaceutical scaffolds.

Mechanistic Rationale

This reaction is a classic Electrophilic Aromatic Substitution (EAS). The substrate presents a unique directing landscape:^[1]

- Hydroxyl Group (-OH) at C1: A strong activator and ortho, para-director.
- Methoxy Group (-OMe) at C6: A moderate activator and ortho, para-director.
- Bromine Atom (-Br) at C2: A weak deactivator but ortho, para-director.

Regioselectivity Analysis:

- Position C3: Ortho to Br, meta to OH. Sterically crowded and electronically unfavorable relative to C4/C5.
- Position C4: Para to the strong -OH donor and meta to the -OMe. This position is electronically most enriched by the -OH group's resonance contribution.
- Position C5: Para to -Br and ortho to -OMe. While activated by -OMe, the directing power of the phenolic -OH (directing to C4) typically dominates.

Therefore, under controlled conditions, nitration occurs selectively at the C4 position, yielding 2-bromo-6-methoxy-4-nitrophenol.

Critical Process Parameters (CPPs)

- Temperature Control: Phenols are electron-rich and prone to oxidation by nitric acid, leading to quinones (dark tars). Maintaining low temperature () is critical to favor substitution over oxidation.
- Solvent Choice: Glacial acetic acid is selected to moderate the nitronium ion concentration and solubilize the starting material, preventing "hot spots" that lead to dinitration.

Experimental Protocol

Materials & Reagents[2]

Reagent	MW (g/mol)	Equiv.[2]	Role	Hazards
2-Bromo-6-methoxyphenol	203.03	1.0	Substrate	Irritant
Nitric Acid (70%)	63.01	1.1	Electrophile Source	Corrosive, Oxidizer
Glacial Acetic Acid	60.05	Solvent	Reaction Medium	Corrosive, Flammable
Ice/Water	18.02	Quench	Precipitation	-

Step-by-Step Procedure

Step 1: Solubilization

- Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal temperature probe.
- Charge 2-bromo-6-methoxyphenol (10.0 g, 49.3 mmol) into the flask.
- Add Glacial Acetic Acid (50 mL) and stir until a clear, homogeneous solution is obtained.
- Cool the solution to 0–5 °C using an ice-water bath.

Step 2: Nitration 5. Prepare a solution of Nitric Acid (70%) (3.5 mL, ~54 mmol, 1.1 equiv) diluted in Glacial Acetic Acid (10 mL). 6. Crucial Step: Add the nitrating mixture dropwise over 30 minutes. Do not allow the internal temperature to exceed 10 °C.

- Observation: The solution will transition from colorless/pale pink to a deep yellow/orange.
- After addition, allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 2 hours.
- Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material () should disappear, replaced by a lower yellow spot.

Step 3: Workup & Isolation 8. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice/water with vigorous stirring.

- Result: The product precipitates as a bright yellow solid.
- Stir the slurry for 30 minutes to ensure complete precipitation and breakdown of any acetyl nitrate intermediates.
- Filter the solid using a Buchner funnel.
- Wash the filter cake copiously with cold water () until the filtrate pH is neutral (pH 6–7).

Step 4: Purification 12. Dry the crude solid in a vacuum oven at 45 °C overnight. 13.

Recrystallization (if required): Dissolve the crude solid in minimal boiling Ethanol (95%). Cool slowly to 4 °C to yield high-purity crystals.

Data Analysis & Characterization

Expected Results

Parameter	Specification
Product Identity	2-Bromo-6-methoxy-4-nitrophenol
Appearance	Yellow crystalline powder
Yield	75% – 85%
Melting Point	~138–140 °C (consistent with nitrated halophenols)

Spectroscopic Validation (Predicted)

- NMR (400 MHz, DMSO-

):

- ppm (s, 1H, -OH, exchangeable).

- ppm (d,

Hz, 1H, Ar-H at C3).

- ppm (d,

Hz, 1H, Ar-H at C5).

- ppm (s, 3H, -OCH

).

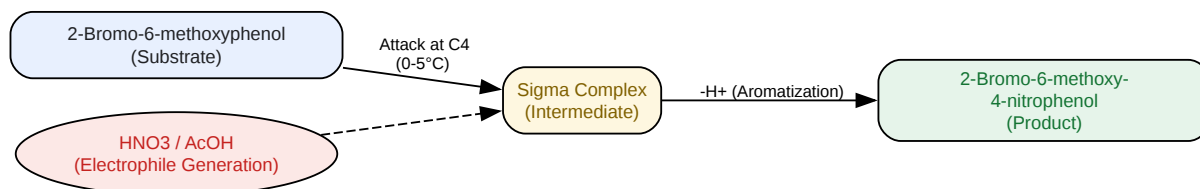
- Note: The coupling constant (

Hz) confirms the meta relationship between the remaining protons, validating substitution at C4.

Visualizations

Reaction Pathway

The following diagram illustrates the regioselective attack of the nitronium ion at the C4 position, driven by the synergistic directing effects of the hydroxyl and methoxy groups.

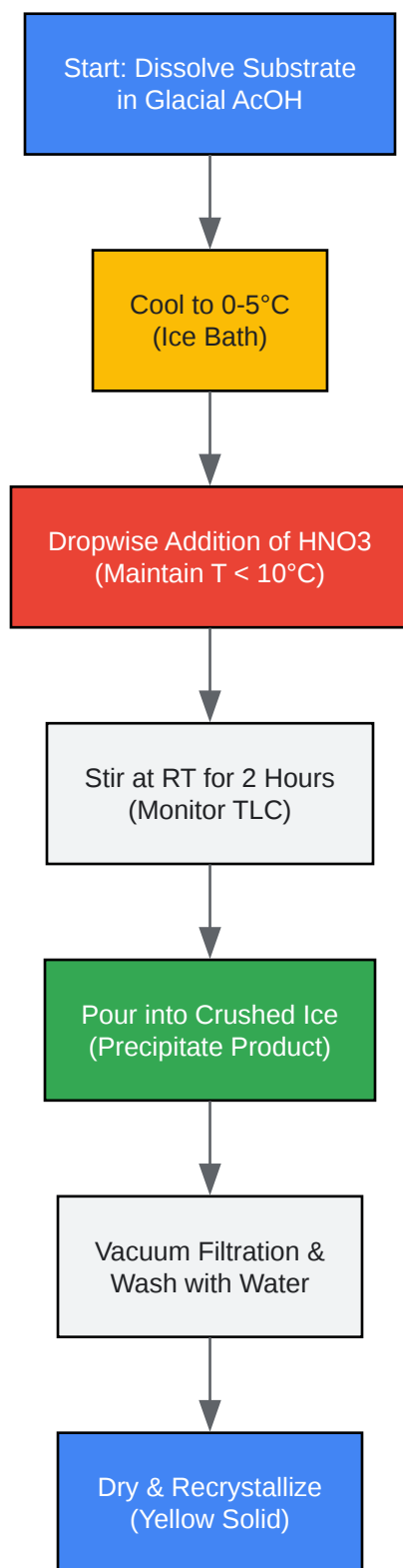


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Figure 1: Mechanistic pathway for the regioselective nitration of 6-bromoguaiacol.

Experimental Workflow

This flowchart outlines the operational sequence to ensure safety and high yield.



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Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Troubleshooting

Safety Hazards[4]

- Exotherm: The nitration reaction is exothermic. Rapid addition of HNO₃ can lead to thermal runaway.
- Acid Burns: Concentrated HNO₃ and Glacial AcOH cause severe burns. Use butyl rubber gloves and a face shield.
- Nitrophenols: Nitro compounds can be explosive if dried completely and heated. Handle the crude solid with care.[3]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Dark/Black Reaction Mixture	Oxidation of phenol to quinone.	Temperature too high. Keep T < 10°C during addition.
Low Yield / No Precipitate	Product dissolved in AcOH.	Use more ice water (ratio 1:5) to force precipitation.
Mixture of Isomers	Poor regiocontrol.[4]	Ensure slow addition; do not use excess HNO ₃ (>1.1 eq).

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